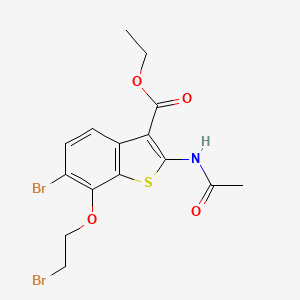![molecular formula C14H15BrN2O4S2 B4758219 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4758219.png)
2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide
Übersicht
Beschreibung
2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as BTP-2 and belongs to the class of sulfonyl-containing compounds. BTP-2 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of BTP-2 involves the inhibition of the inositol 1,4,5-trisphosphate receptor (IP3R), a calcium channel that plays a crucial role in cellular signaling. BTP-2 binds to the IP3R and prevents the release of calcium ions from the endoplasmic reticulum, leading to a decrease in intracellular calcium levels. This, in turn, affects various cellular processes such as cell proliferation, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
BTP-2 has been shown to have several biochemical and physiological effects. In cancer cells, BTP-2 inhibits cell proliferation and induces apoptosis, leading to cell death. In neurodegenerative diseases, BTP-2 has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. BTP-2 also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BTP-2 in lab experiments is its specificity for the IP3R, making it a valuable tool for studying cellular signaling pathways that involve calcium ions. BTP-2 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using BTP-2 is its relatively low potency compared to other IP3R inhibitors, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for the research and development of BTP-2. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent IP3R inhibitors based on the structure of BTP-2. In addition, further studies are needed to investigate the potential applications of BTP-2 in the treatment of various diseases and conditions, including cancer, neurodegenerative diseases, and chronic pain.
Wissenschaftliche Forschungsanwendungen
BTP-2 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where BTP-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo. BTP-2 has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BTP-2 has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S2/c1-21-9-8-16-14(18)10-4-2-3-5-11(10)17-23(19,20)13-7-6-12(15)22-13/h2-7,17H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLTOSIHDAZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4758142.png)

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4758150.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4758155.png)
![3-{[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4758158.png)

![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4758177.png)
![1-ethyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4758181.png)
![N-benzyl-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4758196.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4758200.png)
![2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4758205.png)
![N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4758233.png)
![4-{[(5-bromo-2-thienyl)sulfonyl]amino}-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B4758240.png)
